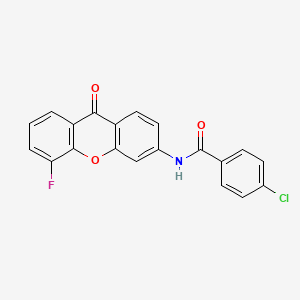

4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

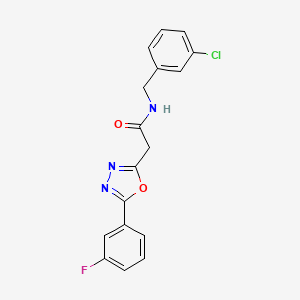

4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound with the molecular formula C20H12ClFNO3 . It is a derivative of xanthenone, a class of compounds that have been found to have various biological activities .

Molecular Structure Analysis

The molecular structure of 4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide consists of a xanthenone core, which is a tricyclic system containing two benzene rings fused to a central nine-membered carbocyclic ring . The molecule also contains a fluorine atom and a chlorine atom, which can influence its reactivity and interactions with other molecules.Applications De Recherche Scientifique

Anticancer Activity

4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide: has shown promise in the field of oncology as a potential anticancer agent. The compound’s structure, which includes a xanthone moiety, is associated with a variety of biological activities, particularly anticancer properties . Xanthone derivatives have been studied for their ability to target various cancer types by interfering with cell proliferation and inducing apoptosis in cancer cells .

Topoisomerase II Inhibition

This compound has been evaluated for its efficacy in inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division. Inhibitors of topoisomerase II are valuable in the treatment of cancer because they can prevent the proliferation of cancer cells. Studies have shown that certain xanthone derivatives can intercalate into DNA and inhibit topoisomerase II, leading to the death of cancer cells .

DNA Binding and Apoptosis Induction

The ability of 4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide to bind to DNA has been a subject of interest. By intercalating into the DNA structure, it can induce apoptosis in cancer cells. This mechanism is crucial for the compound’s potential use as an anticancer drug, as it can selectively target cancer cells without harming normal cells .

Cell Cycle Arrest

Research has indicated that this compound can cause cell cycle arrest, particularly in the G2/M phase. This is significant because it can halt the division of cancer cells, providing another mechanism by which the compound can exert its anticancer effects .

Antiviral Properties

Apart from its anticancer potential, there is evidence to suggest that derivatives of xanthone, which include the structure of 4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide , possess antiviral properties. These compounds have been shown to exhibit activity against viruses such as the Newcastle disease virus, indicating a potential role in antiviral therapy .

Drug Resistance Challenges

The compound’s structure is conducive to modifications that can address the challenges of drug resistance in cancer therapy. By altering certain groups within the compound, it is possible to enhance its activity against drug-resistant cancer cells, making it a valuable candidate for further drug development .

Propriétés

IUPAC Name |

4-chloro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClFNO3/c21-12-6-4-11(5-7-12)20(25)23-13-8-9-14-17(10-13)26-19-15(18(14)24)2-1-3-16(19)22/h1-10H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZANEQYPWTDNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide](/img/structure/B2872395.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2872399.png)

![(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2872409.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2872410.png)

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2872413.png)

![2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide](/img/structure/B2872415.png)